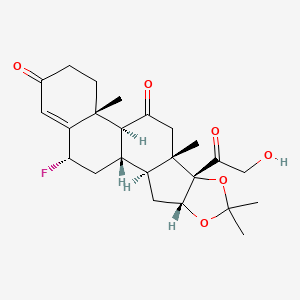
11-KetoFlurandrenolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-KetoFlurandrenolide is a synthetic corticosteroid, primarily used for its anti-inflammatory and immunosuppressive properties. It is a derivative of flurandrenolide, which is commonly employed in the treatment of various skin disorders. The compound is known for its efficacy in reducing inflammation and suppressing immune responses, making it valuable in both medical and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-KetoFlurandrenolide involves multiple steps, starting from the basic steroid structure. The process typically includes fluorination, hydroxylation, and ketonization reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations, ensuring high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 11-KetoFlurandrenolide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often employ reagents like thionyl chloride and phosphorus tribromide.
Major Products: The major products formed from these reactions include various hydroxylated and fluorinated derivatives, which can be further modified for specific applications.
Scientific Research Applications
11-KetoFlurandrenolide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Utilized in the development of new therapeutic agents for inflammatory and autoimmune diseases.
Industry: Applied in the formulation of topical creams and ointments for dermatological conditions.
Mechanism of Action
The mechanism of action of 11-KetoFlurandrenolide involves binding to the cytosolic glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction modulates the transcription of specific genes, leading to anti-inflammatory and immunosuppressive effects. The compound also inhibits the biosynthesis of prostaglandins and leukotrienes by suppressing the activity of phospholipase A2.
Comparison with Similar Compounds
Flurandrenolide: The parent compound, used for similar therapeutic purposes.
Fluticasone: Another corticosteroid with potent anti-inflammatory properties.
Betamethasone: Known for its strong glucocorticoid activity.
Uniqueness: 11-KetoFlurandrenolide is unique due to its specific structural modifications, which enhance its stability and efficacy. Its fluorinated and ketonized structure provides distinct pharmacokinetic and pharmacodynamic properties compared to other corticosteroids.
Properties
Molecular Formula |
C24H31FO6 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,12S,13R,19S)-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-11,16-dione |
InChI |
InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16,19-20,26H,5-6,8-11H2,1-4H3/t13-,14-,16-,19+,20+,22-,23-,24+/m0/s1 |
InChI Key |
IGLRPFLMFCCCSK-OUMPWXHLSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)F |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(=O)CC3(C2(O1)C(=O)CO)C)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















